4-[3-(Aminomethyl)phenyl]morpholin-3-one
Description
Significance of Morpholin-3-one (B89469) Derivatives in Chemical Synthesis and Design
Morpholine (B109124) and its derivatives, particularly morpholinones, are recognized as "privileged structures" in drug design. researchgate.net This designation stems from their frequent appearance in a wide range of approved and investigational drugs, highlighting their ability to interact with various biological targets. researchgate.net The inclusion of the morpholin-3-one scaffold in a molecule can enhance its pharmacokinetic profile, improving properties such as solubility, metabolic stability, and bioavailability.
In chemical synthesis, morpholin-3-ones serve as versatile building blocks. researchgate.net Their rigid, defined conformation makes them valuable for constructing more complex molecules with specific three-dimensional arrangements. Researchers have developed numerous synthetic strategies for creating substituted morpholin-3-ones, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, novel morpholin-3-one fused quinazoline (B50416) derivatives have been synthesized and evaluated as potent EGFR tyrosine kinase inhibitors for potential anticancer applications. The versatility of this scaffold makes it a cornerstone for generating libraries of bioactive compounds.
Overview of 4-[3-(Aminomethyl)phenyl]morpholin-3-one within the Context of Cyclic Amide Chemistry
Within the broader family of morpholin-3-one derivatives is the specific compound this compound. This molecule is characterized by a morpholin-3-one ring attached at its nitrogen atom to a benzene (B151609) ring, which in turn bears an aminomethyl group (-CH₂NH₂) at the meta (3) position.
Chemically, the core of this compound is a lactam, a cyclic amide. The amide functional group is defined by a carbonyl group adjacent to a nitrogen atom. In cyclic amides, the planarity and reactivity of the amide bond can be influenced by ring strain and substituents. masterorganicchemistry.comlibretexts.org The properties of the amide bond, such as restricted rotation around the C-N bond due to partial double-bond character, are fundamental to the structure and function of the molecules they comprise. masterorganicchemistry.com
While specific research findings on the applications or detailed synthesis of this compound are not extensively documented in publicly available literature, its structure suggests its potential role as an intermediate in the synthesis of more complex molecules. The presence of a primary amine (in the aminomethyl group) provides a reactive handle for further chemical modifications, making it a potentially useful building block for medicinal chemists.
Below is a table summarizing the basic chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1368423-34-0 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(aminomethyl)phenyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-9-2-1-3-10(6-9)13-4-5-15-8-11(13)14/h1-3,6H,4-5,7-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKLGZQQTYHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 3 Aminomethyl Phenyl Morpholin 3 One and Its Structural Analogues
Strategies for Constructing the Morpholin-3-one (B89469) Ring System
The formation of the morpholin-3-one heterocyclic system is a critical step in the synthesis of the target compound and its analogues. Various strategies have been developed to achieve this, primarily centered around intramolecular cyclization and amide bond formation. More recently, transition-metal catalyzed methods have also emerged as a powerful tool for the synthesis of related heterocyclic structures.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone in the synthesis of the morpholin-3-one ring. A prevalent method involves the reaction of a suitably substituted N-(2-hydroxyethyl)aniline with a reagent that provides the C2-carbonyl unit of the morpholinone ring. A common and effective approach is the reaction of a 2-(phenylamino)ethanol derivative with chloroacetyl chloride. This reaction proceeds via an initial acylation of the secondary amine followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the six-membered ring.
Another intramolecular cyclization strategy involves the reaction of an N-substituted 2-aminoethanol with an ester of chloroacetic acid. This method is often performed as a one-pot reaction by heating the reagents in the presence of a base. The choice of substituents on the aminoethanol component can be readily varied, for instance, through reductive amination of an aldehyde or ketone with aminoethanol, allowing for the synthesis of a diverse range of N-aryl and N-alkyl morpholin-3-ones.
A summary of representative intramolecular cyclization reactions for the synthesis of morpholin-3-one derivatives is presented in Table 1.
| Starting Material | Reagent | Key Transformation | Product |
|---|---|---|---|
| N-(2-hydroxyethyl)aniline | Chloroacetyl chloride | Acylation and intramolecular Williamson ether synthesis | 4-Phenylmorpholin-3-one (B154935) |
| 2-Aminoethanol derivative | Ester of chloroacetic acid | One-pot condensation and cyclization | N-Substituted morpholin-3-one |
Amide Formation Reactions for Cyclic Amides
The morpholin-3-one ring is a cyclic amide, also known as a lactam. Therefore, the principles of amide bond formation are central to its synthesis. The intramolecular cyclization reactions described above are, in essence, specialized amide formation reactions leading to a cyclic product. The reaction of an amine with an acyl chloride, as in the case of 2-(phenylamino)ethanol and chloroacetyl chloride, is a classic method for amide synthesis.
In a broader context, various reagents can be employed to facilitate amide bond formation. While direct heating of an amine and a carboxylic acid to form an amide via dehydration is possible, it often requires harsh conditions. More commonly, the carboxylic acid is "activated" to enhance its reactivity towards the amine. This can be achieved by converting the carboxylic acid to a more reactive derivative such as an acyl chloride, acid anhydride, or an activated ester. In the context of morpholin-3-one synthesis, the use of chloroacetyl chloride provides a highly reactive acylating agent that readily reacts with the secondary amine of the N-(2-hydroxyethyl)aniline precursor.
Transition-Metal Catalyzed Cyclizations
While traditional methods for morpholin-3-one synthesis have proven robust, there is a growing interest in the development of transition-metal catalyzed reactions for the construction of heterocyclic systems due to their efficiency and potential for stereocontrol. Although direct, transition-metal catalyzed cyclizations to form the morpholin-3-one ring are not as extensively documented as for other morpholine (B109124) derivatives, related methodologies suggest potential avenues for exploration.
For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been successfully employed for the synthesis of functionalized morpholines. rsc.org Similarly, copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates have been developed for the synthesis of highly substituted morpholines. researchgate.netnih.govacs.orgresearcher.life While these methods yield morpholines rather than morpholin-3-ones, they highlight the potential of transition metals to facilitate the formation of the morpholine core. Future research may focus on adapting these catalytic systems for the synthesis of the morpholin-3-one scaffold, for example, by employing substrates with appropriate carbonyl functionalities.
Functionalization and Derivatization at the Phenyl and Aminomethyl Moieties
Once the 4-phenylmorpholin-3-one core is established, further functionalization is required to introduce the aminomethyl group at the 3-position of the phenyl ring and to potentially introduce other substituents on the aromatic ring.
Introduction of the Aminomethyl Group
The introduction of the aminomethyl group is a crucial step in the synthesis of 4-[3-(aminomethyl)phenyl]morpholin-3-one. A common strategy to achieve this involves the use of a protected form of the aminomethyl group, which is later deprotected in the final steps of the synthesis.
One such approach utilizes a phthalimide (B116566) protecting group. For example, a precursor containing a phthalimidomethyl group on the phenyl ring can be subjected to deprotection using reagents like hydrazine (B178648) or methylamine. chemicalbook.com This method is advantageous as the phthalimide group is stable under many reaction conditions and can be cleanly removed to reveal the primary amine.
Another potential route for the introduction of an aminomethyl group is through the reduction of a nitrile group. If a cyanophenyl derivative of the morpholin-3-one is synthesized, the nitrile can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
A summary of methods for the introduction of the aminomethyl group is presented in Table 2.
| Precursor Functional Group | Reagent/Method | Product Functional Group |
|---|---|---|
| Phthalimidomethyl | Hydrazine or Methylamine | Aminomethyl |
| Cyano | LiAlH4 or Catalytic Hydrogenation | Aminomethyl |
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of the 4-phenylmorpholin-3-one scaffold is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The morpholin-3-one substituent on the phenyl ring acts as a directing group, influencing the position of the incoming electrophile.
A key example of this is the nitration of 4-phenylmorpholin-3-one. Treatment with nitric acid in the presence of sulfuric acid leads to the formation of 4-(4-nitrophenyl)morpholin-3-one (B139987). google.comgoogle.com The nitro group is introduced predominantly at the para-position of the phenyl ring. This nitro derivative is a versatile intermediate, as the nitro group can be subsequently reduced to an amino group, which can then be further modified. For instance, the reduction of 4-(4-nitrophenyl)morpholin-3-one using catalytic hydrogenation (e.g., with a palladium on carbon catalyst) yields 4-(4-aminophenyl)morpholin-3-one (B139978). google.comgoogle.com
Other electrophilic aromatic substitution reactions, such as halogenation (bromination or chlorination) and Friedel-Crafts alkylation or acylation, can also be envisioned on the 4-phenylmorpholin-3-one ring system, providing access to a diverse array of substituted analogues. The specific conditions and regioselectivity of these reactions would depend on the nature of the electrophile and the reaction conditions employed.
A summary of representative aromatic substitution reactions on the 4-phenylmorpholin-3-one ring is presented in Table 3.
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO3, H2SO4 | 4-(4-Nitrophenyl)morpholin-3-one |
| Reduction of Nitro Group | H2, Pd/C | 4-(4-Aminophenyl)morpholin-3-one |
Diversification at the Morpholin-3-one Nitrogen
The nitrogen atom of the morpholin-3-one core presents a prime site for chemical modification, enabling the introduction of a wide array of substituents to explore structure-activity relationships. Key strategies for this diversification include N-alkylation, N-arylation, and N-vinylation.
N-Alkylation: The direct alkylation of the morpholin-3-one nitrogen with alkyl halides can be a straightforward approach. However, a significant challenge arises from the potential for overalkylation, as the product tertiary amine is often more nucleophilic than the starting secondary amine. To circumvent this, methodologies often employ a large excess of the amine starting material or utilize alternative strategies like reductive amination. Reductive amination, which involves the reaction of the morpholin-3-one with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled route to mono-alkylation. For instance, the reaction with various aldehydes can introduce diverse alkyl groups, including those with additional functionalization. Another effective method involves the use of "borrowing hydrogen" catalysis, where an alcohol serves as the alkylating agent in a green and atom-economical process. researchgate.net
N-Arylation: The introduction of aryl and heteroaryl moieties at the nitrogen position is most effectively achieved through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of the morpholin-3-one nitrogen with a wide range of aryl halides (iodides, bromides, and chlorides) and triflates. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and broad substrate scope. This methodology is highly valued for its functional group tolerance, enabling the synthesis of complex N-aryl morpholin-3-one derivatives. rsc.org
N-Vinylation: The synthesis of N-vinyl morpholin-3-ones can be accomplished through several methods. Historically, this transformation was achieved by reacting the morpholin-3-one with acetylene (B1199291) under pressure in the presence of a catalyst. google.comgoogle.com More contemporary and milder approaches utilize vinylating agents such as vinylsilanes in the presence of a copper catalyst. organic-chemistry.org These methods offer improved safety and functional group compatibility. The resulting N-vinyl group serves as a versatile handle for further synthetic transformations, including polymerization and various addition reactions.
Below is an interactive data table summarizing various methods for the diversification at the morpholin-3-one nitrogen, based on established chemical principles.
| Reaction Type | Reagents and Conditions | Typical Substituents Introduced | Key Advantages |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Methyl, Ethyl, Benzyl, Substituted alkyls | Straightforward procedure |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd) | Diverse alkyl and substituted alkyl groups | High selectivity for mono-alkylation, mild conditions |
| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu, Cs₂CO₃) | Phenyl, substituted phenyls, heteroaryls | Broad substrate scope, high functional group tolerance |
| N-Vinylation | Acetylene, Catalyst | Vinyl | Atom economical |
| N-Vinylation (Modern) | Vinylsilane, Cu catalyst | Vinyl | Milder conditions, better functional group tolerance |
Stereoselective Synthesis of Chiral Morpholin-3-one Derivatives
The introduction of chirality into the morpholin-3-one scaffold is of paramount importance for the development of enantiomerically pure drug candidates. Stereoselective synthesis can be achieved through several strategic approaches, including the use of chiral auxiliaries, asymmetric catalysis, and diastereomeric resolution.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the morpholin-3-one precursor to direct the stereochemical outcome of a subsequent reaction. libretexts.org After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. For instance, a chiral amino alcohol can be used as a starting material to construct the morpholin-3-one ring, with the inherent chirality of the amino alcohol directing the stereochemistry of subsequent transformations. One notable example involves the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols, proceeding through a morpholinone intermediate. researchgate.net The selection of a suitable chiral auxiliary is critical, as it must effectively control the stereoselectivity of the reaction and be readily removable under mild conditions.
Asymmetric catalysis offers a highly efficient and atom-economical approach to chiral morpholin-3-one derivatives. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A noteworthy example is the use of chiral phosphoric acids to catalyze the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. google.comresearchgate.net This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. Another powerful technique is the asymmetric hydrogenation of a prochiral dehydromorpholin-3-one precursor using a chiral transition metal catalyst, such as a rhodium-bisphosphine complex. nih.gov This method can provide access to a variety of 2-substituted chiral morpholin-3-ones with high enantioselectivities. nih.gov
Diastereomeric resolution is a classical yet effective method for separating a racemic mixture of a chiral morpholin-3-one. This technique involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. nih.gov Since diastereomers possess different physical properties, they can be separated by conventional methods such as fractional crystallization or chromatography. nih.gov Once separated, the individual diastereomers can be treated to remove the resolving agent, thereby affording the pure enantiomers of the morpholin-3-one. Common resolving agents for amines include chiral carboxylic acids like tartaric acid or mandelic acid, which form diastereomeric salts. nih.gov The efficiency of the resolution is dependent on the successful formation of easily separable diastereomers.
Modern Synthetic Approaches
The field of organic synthesis is continuously evolving, with a drive towards more efficient, scalable, and sustainable methodologies. For the synthesis of morpholin-3-one derivatives, continuous-flow technologies represent a significant advancement.
Continuous-flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. frontiersin.org In a flow system, reagents are continuously pumped through a reactor where the chemical transformation occurs. frontiersin.org This technology is particularly well-suited for multi-step syntheses, as intermediates can be generated and immediately used in the next step without isolation, a concept known as telescoping. nih.gov While a dedicated continuous-flow synthesis for this compound has not been extensively reported, the synthesis of other nitrogen-containing heterocycles and pharmaceutical ingredients in flow reactors demonstrates the feasibility of this approach. researchgate.netdiva-portal.org Key steps in the synthesis of morpholin-3-ones, such as amide bond formation and cyclization reactions, are amenable to flow conditions. The implementation of continuous-flow technology could lead to more efficient and cost-effective manufacturing processes for this important class of compounds.
Green Chemistry Principles in Morpholin-3-one Synthesis
The growing emphasis on sustainable practices in the chemical industry has propelled the adoption of green chemistry principles in the synthesis of pharmaceutical intermediates, including this compound and its structural analogues. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The application of these principles to morpholin-3-one synthesis focuses on several key areas: atom economy, the use of safer solvents and reagents, catalytic efficiency, and the exploration of renewable feedstocks.
Atom Economy and Waste Minimization
Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. nih.gov Traditional multi-step syntheses of morpholin-3-ones can sometimes suffer from poor atom economy, generating significant waste. To address this, researchers have explored more efficient synthetic strategies.
One notable approach is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, inherently maximizing atom economy. The Ugi four-component reaction, for example, has been employed to synthesize derivatives of 4-(4-aminophenyl)morpholin-3-one. unibo.it This reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, creates a highly functionalized molecule in a single, efficient step, significantly reducing the formation of by-products. unibo.it
The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are other important metrics for quantifying the environmental footprint of a chemical process. The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI considers the total mass of all materials (raw materials, solvents, reagents, and water) used to produce a certain mass of the active pharmaceutical ingredient (API). nih.govacsgcipr.org In the pharmaceutical industry, PMI values can be notoriously high, often exceeding 100, indicating that a large amount of waste is generated for each kilogram of product. semanticscholar.orgnih.gov
Several synthetic routes to 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant rivaroxaban, have been developed with the aim of improving these metrics. google.comsemanticscholar.org For instance, a process starting from 4-nitro-aniline and 2-(2-chloroethoxy)acetic acid, followed by cyclization and reduction, is considered more economical and environmentally protective by avoiding hazardous reagents like chromium trioxide and acyl chlorides. nih.gov Another patented process emphasizes its "green and efficient" nature, although detailed metrics are not always provided.
The table below illustrates a comparative analysis of different synthetic approaches based on green chemistry metrics.
| Synthetic Approach | Key Features | Atom Economy | E-Factor (estimated) | Process Mass Intensity (PMI) (estimated) |
| Traditional Multi-Step Synthesis | Often involves protecting groups and multiple isolation steps. | Lower | Higher | Higher |
| Ugi Multicomponent Reaction | Single-step convergence of multiple reactants. | High | Lower | Lower |
| Improved Catalytic Routes | Avoidance of stoichiometric hazardous reagents. | Moderate to High | Moderate | Moderate |
Note: The values for E-Factor and PMI are estimations based on typical process characteristics and can vary significantly with scale and specific process conditions.
Catalysis
Catalytic reactions are a cornerstone of green chemistry as they can replace stoichiometric reagents, reduce energy requirements, and enable more selective transformations. scientificupdate.com The synthesis of the morpholine core has benefited from the development of various catalytic systems. For instance, the use of palladium on carbon (Pd/C) as a catalyst for the hydrogenation of a nitro-intermediate to an amine is a common and efficient step in the synthesis of 4-(4-aminophenyl)morpholin-3-one. google.com Iron(III)-catalyzed reduction of the nitro group with aqueous hydrazine has also been reported as an effective method. acs.org
Furthermore, advancements in catalysis have led to novel methods for constructing the morpholine ring itself. Chiral phosphoric acid-catalyzed enantioselective synthesis has been developed for C3-substituted morpholinones. unibo.it Other catalytic approaches include the use of ruthenium, iron(III), and palladium catalysts for various cyclization strategies to produce substituted morpholines. google.com A catalyst for morpholine synthesis utilizing Ni, Cu, and Zn as active components on an Al₂O₃ carrier has also been developed, demonstrating high conversion and selectivity. nih.gov
Safer Solvents and Reagents
In the synthesis of 4-(4-aminophenyl)morpholin-3-one, several processes have incorporated greener solvents. For example, the hydrogenation of 4-(4-nitrophenyl)-3-morpholinone can be effectively carried out in aliphatic alcohols like ethanol, which is a more benign solvent compared to many others. semanticscholar.orggoogle.com Some procedures even utilize water as a reaction medium for this reduction step. researchgate.net The use of aqueous hydrazine in the reduction of the nitro group also represents a move towards safer reagents. acs.org
The table below highlights the use of different solvents in key steps of 4-(4-aminophenyl)morpholin-3-one synthesis.
| Reaction Step | Traditional Solvents | Greener Alternative Solvents |
| N-Arylation | N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF) | Toluene, Dichloromethane |
| Nitration | Concentrated Sulfuric Acid | - |
| Nitro Group Reduction | Tetrahydrofuran (THF) | Ethanol, Water, Aqueous Acetic Acid |
| Cyclization | Tetrahydrofuran (THF) | 2-Propanole, Water |
Renewable Feedstocks and Energy Efficiency
The principle of using renewable feedstocks aims to shift the chemical industry's reliance from depleting fossil fuels to sustainable biomass resources. While the direct synthesis of complex molecules like this compound from renewable feedstocks is still an area of active research, the foundational building blocks for its synthesis could potentially be derived from bio-based sources in the future.
Energy efficiency is another critical aspect of green synthesis. semanticscholar.org Processes that can be conducted at ambient temperature and pressure are preferred. The development of highly active catalysts can contribute to lowering reaction temperatures and reducing energy consumption. For instance, some catalytic hydrogenation steps in the synthesis of 4-(4-aminophenyl)morpholin-3-one can be performed at moderate temperatures. nih.govgoogle.com However, detailed information on the energy consumption of different synthetic routes is often not extensively reported in the literature, making direct comparisons challenging.
Chemical Reactivity and Mechanistic Studies of Morpholin 3 One Systems
Investigations into Ring Opening and Degradation Pathways
The stability of the morpholin-3-one (B89469) ring is a key aspect of its chemical profile. While generally stable, the ring can undergo cleavage under specific conditions. Oxidative methods, for instance, have been shown to be effective in cleaving C-C bonds in morpholine (B109124) derivatives. One such method employs visible light as an energy source and molecular oxygen (O₂) as the terminal oxidant to break C(sp³)–C(sp³) bonds under mild conditions, avoiding the need for transition metals or harsh reagents. google.com This type of oxidative degradation could potentially cleave the morpholin-3-one ring in 4-[3-(aminomethyl)phenyl]morpholin-3-one, leading to linear amide products.
Studies on the decomposition of the parent morpholine heterocycle provide further insight into potential degradation pathways. acs.orgnih.gov Mechanistic and kinetic investigations have mapped out potential energy surfaces for morpholine decomposition, identifying pathways such as intramolecular hydrogen shifts and ring-opening to form species like ethenol and ethenamine. acs.orgnih.gov While the amide carbonyl in the morpholin-3-one ring alters the electronic properties compared to morpholine, similar radical-based or thermal degradation mechanisms could lead to fragmentation of the heterocyclic system under strenuous conditions. The degradation of related aromatic structures often proceeds via hydroxylation of the aromatic ring followed by ring cleavage, a pathway that could be relevant for the phenyl portion of the molecule under certain biological or environmental conditions. nih.govnih.gov
Functional Group Transformations and Derivatizations
The presence of multiple reactive sites on this compound allows for a wide array of functional group transformations and derivatizations.
The amide functionality within the morpholin-3-one ring is a key site for chemical modification. The carbonyl group can undergo nucleophilic attack, although amides are generally less reactive than other carboxylic acid derivatives.
A notable reaction involves the treatment of morpholin-3-one with triethyl phosphite (B83602) in the presence of phosphoryl chloride. nih.govresearchgate.net This Vilsmeier-Haack-like reaction results in the formation of a geminal bisphosphonate, tetraethyl (morpholine-3,3-diyl)bisphosphonate, in good yields. nih.gov This transformation highlights the reactivity of the α-carbon to the amide nitrogen, proceeding through a Vilsmeier-like intermediate.
Table 1: Reaction of Morpholin-3-one with Triethyl Phosphite This interactive table summarizes the outcome of the reaction between morpholin-3-one and triethyl phosphite.
| Substrate | Reagents | Product | Yield | Reference |
|---|
Other typical amide reactions include:
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding amino acid, 2-((3-(aminomethyl)phenyl)amino)ethoxy)acetic acid. This reaction, however, often requires harsh conditions such as elevated temperatures. youtube.com
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group, yielding the corresponding morpholine derivative, 4-(3-(aminomethyl)phenyl)morpholine. youtube.comresearchgate.net This reaction proceeds via deoxygenation. youtube.com
Reaction with Organometallics: Grignard reagents can add to the carbonyl group of certain activated amides, potentially leading to ring-opened products or further transformations. nih.gov
The primary amino group of the aminomethyl moiety is a versatile functional handle. As a primary amine, it is both basic and nucleophilic, allowing for a variety of common transformations.
Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride would yield N-((3-(3-oxomorpholino)phenyl)methyl)acetamide. This transformation is often used to modulate the electronic properties and reactivity of the aromatic ring. libretexts.orgmsu.edu
Alkylation: The nitrogen can be alkylated using alkyl halides to form secondary or tertiary amines, or even a quaternary ammonium (B1175870) salt.
Mannich Reaction: As a primary amine, it can participate in Mannich-type reactions with formaldehyde (B43269) and a suitable carbon acid.
Photochemical Reactivity: Studies on analogous aminomethyl cresol (B1669610) derivatives have shown that the aminomethyl group can be involved in photochemical reactions, such as deamination, leading to the formation of reactive intermediates like quinone methides. nih.gov The specific pathway often depends on the pH and the protonation state of the amine. nih.gov
The substitution pattern on the phenyl ring is governed by the directing effects of the two existing substituents.
Electrophilic Aromatic Substitution (EAS): The phenyl ring in this compound is activated towards electrophilic attack. Both the N-phenylmorpholinone group and the aminomethyl group are activating, ortho-, para-directing substituents. libretexts.orgmsu.edu Since these two groups are meta to each other, their directing effects are cooperative, strongly favoring substitution at the positions ortho and para to both groups. msu.edu The most activated and sterically accessible positions are C4 and C6 (ortho to the morpholinone and ortho/para to the aminomethyl group).
Table 2: Directing Effects of Substituents on the Phenyl Ring This interactive table outlines the directing effects for electrophilic aromatic substitution.
| Substituent | Position | Type | Directing Effect | Predicted Substitution Sites |
|---|---|---|---|---|
| -NH-CO-R (Morpholinone) | C1 | Activating | Ortho, Para | C2, C4, C6 |
| -CH₂NH₂ (Aminomethyl) | C3 | Activating | Ortho, Para | C2, C4, C6 |
| Combined Effect | - | Strongly Activating | Reinforcing | C4, C6 >> C2 |
Common EAS reactions include:
Nitration: Using nitric acid and sulfuric acid would likely introduce a nitro group at the C4 or C6 position. masterorganicchemistry.com
Halogenation: Reaction with Br₂ in the presence of a Lewis acid would result in bromination at the activated positions. Due to the high activation of the ring, polyhalogenation might occur. libretexts.org
Friedel-Crafts Reactions: Both alkylation and acylation are expected to proceed readily, introducing alkyl or acyl groups at the C4 and C6 positions. masterorganicchemistry.comyoutube.com
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on this ring is generally unfavorable. NAS reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comyoutube.com Since the substituents on this compound are electron-donating, the ring is deactivated towards nucleophilic attack, and such reactions would require exceptionally harsh conditions or proceed through an alternative mechanism like a benzyne (B1209423) intermediate. youtube.comyoutube.com
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
Understanding the precise mechanisms of the reactions involving morpholin-3-one systems relies heavily on kinetic and spectroscopic analyses. Computational studies, such as mapping potential energy surfaces, have been instrumental in predicting the dominant decomposition pathways for related morpholine structures, identifying key transition states and intermediates. acs.orgnih.gov
Experimental approaches are crucial for validating these theoretical models. Kinetic studies, which involve monitoring the rate of reaction as a function of reactant concentrations and temperature, can help determine the rate-determining step and provide insights into the composition of the transition state.
Spectroscopic methods are indispensable for identifying reactants, products, and transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the structures of starting materials and products. In-situ NMR spectroscopy can be employed to monitor reaction progress directly in the reaction vessel, allowing for the detection of short-lived intermediates. acs.org For example, in the reaction with triethyl phosphite, ³¹P NMR would be essential to track the formation of the bisphosphonate product. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm proposed structures.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques can monitor changes in functional groups (e.g., the disappearance of the amide carbonyl in a reduction reaction) and conjugated systems, respectively, providing real-time kinetic data.
By combining these methods, a comprehensive picture of the reaction mechanisms for this compound can be developed, enabling the prediction and control of its chemical reactivity.
Following a comprehensive review of available scientific literature, it has been determined that specific computational and theoretical studies focused solely on the chemical compound this compound are not present in the public domain. Research detailing its electronic structure, conformational analysis, reaction pathways, stability, or molecular docking interactions, as requested in the outline, could not be located.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided structure for this specific compound. The creation of such an article would require speculative data, which falls outside the scope of providing factual and verifiable information.
Computational Chemistry and Theoretical Insights into 4 3 Aminomethyl Phenyl Morpholin 3 One
Molecular Modeling and Simulation Techniques
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of biomolecular systems at an atomic level. nih.gov This technique models the movements of atoms and molecules over time by applying the principles of Newtonian physics, offering profound insights into protein-ligand stability, flexibility, and specific interactions. physchemres.orgnih.gov In the context of 4-[3-(Aminomethyl)phenyl]morpholin-3-one, which is recognized as an impurity of the Factor Xa (FXa) inhibitor Rivaroxaban, MD simulations are instrumental in elucidating its interaction with therapeutic targets like FXa. nih.govnih.gov
An MD simulation would typically begin with the docked complex of this compound within the active site of its target protein. The system is then solvated in a water box with counter-ions to neutralize the charge, and a force field (e.g., MMFF94x) is applied to describe the interatomic forces. nih.gov The simulation proceeds over a defined period, often in the nanosecond to microsecond range, to observe the stability of the binding pose, conformational changes, and the network of interactions. physchemres.org
Key analyses derived from these simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the ligand in the binding pocket and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. physchemres.org Furthermore, MD simulations can reveal the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the target, which govern the binding affinity. nih.govphyschemres.org Steered molecular dynamics, a specialized form of MD, can also be employed to simulate the process of the ligand unbinding from the active site, helping to identify key residues that control ligand entry and exit. youtube.com This detailed understanding of the dynamic interactions is crucial for optimizing lead compounds in drug discovery. nih.gov
Table 1: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS, MMFF94x nih.gov |
| Solvent Model | Explicit representation of solvent molecules, typically water. | TIP3P, SPC/E |
| Simulation Time | The total duration of the simulated trajectory. | 100-1000 nanoseconds |
| Time Step | The interval between successive evaluations of forces and positions. | 2 femtoseconds |
| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |
| Pressure | The pressure at which the simulation is run. | 1 bar |
Ligand Conformational Dynamics
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Ligand conformational dynamics focuses on the study of these structural variations over time. mdpi.com MD simulations are a primary tool for exploring the accessible conformations of a ligand like this compound, both in its free state in solution and when bound to a biological target. nih.gov
The conformational landscape of this compound is defined by the rotational freedom around its single bonds. The morpholin-3-one (B89469) ring is expected to predominantly adopt a stable chair conformation, a common feature for morpholine (B109124) rings in crystal structures. nih.govresearchgate.net However, slight puckering variations can occur. The key flexible elements of the molecule are the torsions associated with the aminomethyl group and the bond connecting the phenyl ring to the morpholinone nitrogen.
During an MD simulation, the trajectory of the ligand is analyzed to understand its dynamic behavior. physchemres.org By monitoring specific dihedral angles over time, researchers can identify the most populated conformational states and the energy barriers for transitioning between them. This analysis reveals the ligand's adaptability and its ability to adopt the specific conformation required for optimal binding within a receptor's active site. physchemres.org Understanding these dynamics is crucial, as a ligand that must adopt a high-energy conformation to bind will likely have a lower affinity.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C-C-N-C (Aromatic-Morpholine) | Defines the orientation of the phenyl ring relative to the morpholinone ring. |
| τ2 | C-C-C-N (Aromatic-Aminomethyl) | Defines the rotation of the aminomethyl group relative to the phenyl ring. |
| τ3 | O-C-N-C (Morpholine Ring) | Part of the set of angles defining the morpholine ring pucker. |
Pharmacophore Modeling and Computational Ligand Design
Ligand-Based Pharmacophore Generation
Ligand-based pharmacophore modeling is a powerful technique in computational drug design used when the three-dimensional structure of the biological target is unknown. mdpi.comnih.gov The method relies on the principle that a group of molecules binding to the same receptor must share common chemical features arranged in a specific 3D geometry that is essential for their activity. nih.gov This set of features is known as a pharmacophore. arxiv.org
The process begins with a training set of known active compounds, which would include analogs of this compound with varying potencies. researchgate.net For each molecule, a set of possible 3D conformations is generated to account for its flexibility. mdpi.com Software then identifies common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov By aligning the conformers of the most active molecules, the algorithm deduces a 3D arrangement of these features that is hypothesized to be responsible for their biological activity. mdpi.com The resulting pharmacophore model serves as a 3D query for discovering new molecules with potentially similar activity. researchgate.net
Table 3: Potential Pharmacophoric Features of this compound
| Feature Type | Molecular Moiety | Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | Phenyl ring | Can engage in π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Donor (HBD) | Aminomethyl group (-NH2) | Can donate hydrogen bonds to an acceptor group on the receptor. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (=O) | Can accept a hydrogen bond from a donor group on the receptor. |
| Hydrogen Bond Acceptor (HBA) | Morpholine oxygen (-O-) | Can accept a hydrogen bond from a donor group on the receptor. |
Structure-Based Pharmacophore Derivation
When the 3D structure of the target protein, preferably in complex with a ligand, is available, a structure-based pharmacophore can be derived. mdpi.comnih.gov This approach is generally more accurate than ligand-based methods because it is built from the specific interactions observed between the ligand and the amino acid residues in the binding site. nih.gov
To generate a structure-based pharmacophore for a target of this compound, one would start with the crystal structure or a reliable homology model of the protein-ligand complex. Computational tools analyze the binding pocket and map all potential interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov For instance, if the aminomethyl group of the compound forms a hydrogen bond with an aspartate residue in the active site, a hydrogen bond donor feature is placed at that location in the model. Similarly, if the phenyl ring fits into a hydrophobic pocket formed by residues like tyrosine or phenylalanine, a hydrophobic or aromatic feature is defined. nih.govfrontiersin.org The resulting pharmacophore model represents the key interaction points within the active site, providing a precise template for designing new inhibitors or for virtual screening. nih.gov
Table 4: Comparison of Hypothetical Pharmacophore Models for a Target of this compound
| Feature | Ligand-Based Model | Structure-Based Model |
|---|---|---|
| Source | Deduced from a set of active molecules. mdpi.com | Derived from the 3D structure of the protein-ligand complex. nih.gov |
| Aromatic Feature | Present, based on the common phenyl ring. | Present and positioned within the S4 hydrophobic pocket. nih.govfrontiersin.org |
| H-Bond Donor | Present, based on the aminomethyl group. | Present and directed towards a specific acceptor residue (e.g., Gln192). nih.govfrontiersin.org |
| H-Bond Acceptor | Present, based on the carbonyl oxygen. | Present and directed towards a specific donor residue (e.g., Gly216). nih.govfrontiersin.org |
| Excluded Volumes | Generally not included or are less precise. | Can be explicitly defined to represent the protein's boundaries, preventing steric clashes. |
Virtual Screening Methodologies for Novel Scaffolds
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. longdom.orgnih.gov When the goal is to find novel scaffolds, VS campaigns often employ the pharmacophore models generated previously as 3D search queries. nih.govresearchgate.net
The workflow begins by screening a large database, which can contain millions of compounds, against the pharmacophore model. longdom.orgnih.gov Each compound in the database is rapidly evaluated to see if it contains the necessary chemical features in the correct 3D arrangement to match the pharmacophore query. mdpi.com This step acts as a fast and efficient filter, significantly reducing the number of molecules for further consideration.
The initial "hits" from the pharmacophore screen are then typically subjected to further filtering based on drug-like properties (e.g., Lipinski's Rule of Five) and subsequent molecular docking studies. mdpi.com Docking predicts the binding pose and estimates the binding affinity of each hit within the target's active site. nih.gov This multi-step, integrated approach, combining ligand- and structure-based methods, is highly effective for discovering novel chemical scaffolds that can be developed into potent inhibitors. nih.govnih.gov
Table 5: Typical Workflow for Virtual Screening
| Step | Method | Purpose |
|---|---|---|
| 1. Database Preparation | Compound library acquisition (e.g., ZINC, NCI). | To create a large and diverse set of molecules for screening. nih.govmdpi.com |
| 2. Pharmacophore Screening | 3D database search using a ligand- or structure-based pharmacophore model. | To rapidly filter the database and select molecules matching key interaction features. mdpi.com |
| 3. Molecular Docking | Docking of pharmacophore hits into the target's active site. | To predict binding modes and rank compounds based on binding affinity scores. nih.gov |
| 4. Scoring and Ranking | Use of scoring functions and consensus scoring. | To prioritize the most promising candidates for experimental testing. nih.gov |
| 5. Hit Selection | Visual inspection and selection of a final set of diverse compounds. | To choose a manageable number of compounds for biological evaluation. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and CoMSIA Investigations (Methodological Focus)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. sapub.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the 3D properties of molecules. nih.gov
The methodology for a 3D-QSAR study on a series of this compound analogs would involve several key steps. First, a dataset of compounds with a range of biological activities (e.g., IC50 values) is compiled. researchgate.net A crucial step is the molecular alignment, where all molecules in the set are superimposed according to a common structural template or a docked conformation. sapub.org
Once aligned, the molecules are placed in a 3D grid. For CoMFA, the steric and electrostatic fields are calculated at each grid point for every molecule. nih.gov CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, using a Gaussian function to avoid the singularities present in CoMFA calculations. nih.govunicamp.br
The resulting field values for each molecule are then correlated with their biological activities using statistical methods, most commonly Partial Least Squares (PLS) regression. nih.gov The final 3D-QSAR model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are predicted to increase or decrease activity. unicamp.br For example, a green contour in a CoMFA steric map would indicate that adding a bulky group in that region is favorable for activity. unicamp.br These models provide valuable insights for the rational design of more potent compounds. sapub.orgresearchgate.net
Table 6: Comparison of CoMFA and CoMSIA Methodologies
| Feature | CoMFA (Comparative Molecular Field Analysis) | CoMSIA (Comparative Molecular Similarity Indices Analysis) |
|---|---|---|
| Descriptor Fields | Steric (Lennard-Jones potential) and Electrostatic (Coulomb potential). nih.gov | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor. nih.gov |
| Potential Function | Uses a 1/r potential, leading to steep energy changes close to atoms. nih.gov | Uses a Gaussian-type function, providing a smoother distance-dependent relationship. nih.gov |
| Contour Maps | Provides maps for favorable/unfavorable steric and electrostatic regions. unicamp.br | Provides maps for all five physicochemical properties, offering a more detailed interpretation. unicamp.br |
| Alignment Sensitivity | Highly sensitive to the molecular alignment rule used. | Generally less sensitive to small shifts in alignment due to the smoother potential function. |
| Predictive Power | Good predictive ability, often used as a standard 3D-QSAR method. | Often yields models with improved statistical robustness and predictive power due to additional descriptors. researchgate.net |
Advanced Analytical and Spectroscopic Characterization of Morpholin 3 One Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary one-dimensional NMR techniques used to determine the carbon-hydrogen framework of a compound. The chemical shift (δ) of each nucleus in the spectrum corresponds to its electronic environment, while the splitting patterns (multiplicity) in ¹H NMR reveal the number of adjacent protons, and the integration provides the relative number of protons for a given signal.
The ¹H NMR spectrum of the morpholin-3-one (B89469) core is characterized by signals from the four methylene (B1212753) groups. The protons on C2 (adjacent to the carbonyl) and C6 (adjacent to the oxygen) are typically shifted further downfield compared to the protons on C5 (adjacent to the nitrogen) due to the influence of the neighboring electron-withdrawing groups. The aminomethyl (-CH₂-NH₂) protons of the target compound would be expected to appear as a singlet, while the phenyl protons would exhibit a pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Key signals include the carbonyl carbon (C=O) at the most downfield position (typically ~165-170 ppm), followed by the aromatic carbons, and finally the aliphatic carbons of the morpholinone ring and the aminomethyl group. scielo.br
Table 1: Representative ¹H NMR Data for 4-(4-aminophenyl)morpholin-3-one (B139978) in DMSO-d₆ scielo.br This data is for a positional isomer and is presented for illustrative purposes.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.96 | Doublet | 2 x Aromatic C-H |
| 6.56 | Doublet | 2 x Aromatic C-H |
| 5.11 | Singlet | NH₂ |
| 4.12 | Singlet | CH₂ (Morpholinone ring) |
| 3.91 | Triplet | CH₂ (Morpholinone ring) |
| 3.58 | Triplet | CH₂ (Morpholinone ring) |
Table 2: Representative ¹³C NMR Data for 4-(4-aminophenyl)morpholin-3-one in DMSO-d₆ scielo.br This data is for a positional isomer and is presented for illustrative purposes.
| Chemical Shift (δ) ppm | Assignment |
| 165.9 | C=O (Carbonyl) |
| 147.4 | Aromatic C-N |
| 130.5 | Aromatic C |
| 126.5 | 2 x Aromatic C-H |
| 113.7 | 2 x Aromatic C-H |
| 67.8 | CH₂ (Morpholinone ring) |
| 63.6 | CH₂ (Morpholinone ring) |
| 49.7 | CH₂ (Morpholinone ring) |
To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. researchgate.net These experiments correlate signals from different nuclei, providing a complete picture of the molecular structure.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of 4-[3-(Aminomethyl)phenyl]morpholin-3-one would show correlations between the neighboring protons within the aromatic ring and between the adjacent methylene groups in the morpholinone ring. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous confirmation of its molecular formula by distinguishing it from other formulas with the same nominal mass. scielo.br For this compound (C₁₁H₁₄N₂O₂), HRMS would be used to verify that the experimentally measured exact mass matches the calculated theoretical mass.
Table 3: Calculated Exact Mass and HRMS Data for Phenylmorpholin-3-one Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| This compound | C₁₁H₁₄N₂O₂ | 207.11335 | N/A | Calculated |
| 4-(4-aminophenyl)morpholin-3-one | C₁₀H₁₂N₂O₂ | 193.0977 | 193.0980 | scielo.br |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hybrid technique is extensively used for the analysis of complex mixtures, the quantification of compounds, and the assessment of purity. nih.govresearchgate.net In the context of pharmaceutical analysis, LC-MS is a standard method for identifying and quantifying process-related impurities and degradation products. rasayanjournal.co.insemanticscholar.orgresearchgate.net
For this compound, which can be an intermediate or impurity in the synthesis of other active pharmaceutical ingredients like Rivaroxaban, LC-MS is critical for quality control. nih.govchemicalbook.com A typical method would involve a reversed-phase HPLC column (e.g., C18) to separate the target compound from other substances. nih.govresearchgate.net The eluent is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain range or in selected ion monitoring (SIM) mode to look for specific masses, enhancing sensitivity and selectivity. researchgate.net
Chromatographic Purity and Separation Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for determining the purity of pharmaceutical compounds and for separating them from byproducts. nih.govresearchgate.net The method's effectiveness relies on the differential partitioning of components in a mixture between a stationary phase (the column) and a mobile phase (the solvent).
The purity of a this compound sample is typically assessed using a reversed-phase HPLC method. rasayanjournal.co.inresearchgate.net The separation is achieved on a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), with a polar mobile phase, commonly a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution program, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of all components. researchgate.net
The compound is detected as it elutes from the column, typically by a UV-Vis detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~250-254 nm). nih.govrasayanjournal.co.in The purity is then calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. This method must be validated to ensure it is specific, precise, accurate, and linear for its intended purpose. nih.gov
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Reaction Monitoring
Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule. nih.gov
For a compound such as this compound, FT-IR spectroscopy can confirm the presence of key functional groups including the lactam (amide), primary amine, aromatic ring, and ether linkage. The technique is also highly effective for reaction monitoring. For example, during the formation of the morpholin-3-one ring, one could monitor the disappearance of a hydroxyl (O-H) stretch from a precursor and the appearance of the characteristic lactam carbonyl (C=O) stretch. vscht.cz
Table 4: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-CH₂NH₂) | N-H Stretch (asymmetric & symmetric) | 3400–3250 | Medium (two bands) orgchemboulder.com |
| N-H Bend (scissoring) | 1650–1580 | Medium to Strong orgchemboulder.com | |
| Lactam (Amide) | C=O Stretch | ~1680–1650 | Strong |
| Aromatic Ring (meta-substituted) | C=C Stretch | 1600–1450 | Medium to Weak tu.edu.iq |
| C-H Stretch | 3100–3000 | Weak to Medium vscht.cz | |
| Ether (C-O-C) | C-O Stretch | ~1150–1085 | Strong |
| Aliphatic C-H (-CH₂-) | C-H Stretch | 3000–2840 | Medium tu.edu.iq |
| Aromatic C-N | C-N Stretch | 1335–1250 | Strong orgchemboulder.com |
Structure Interaction Relationship Studies with Molecular Recognition Systems
Analysis of Molecular Recognition Features and Binding Motifs
The molecular architecture of 4-[3-(Aminomethyl)phenyl]morpholin-3-one and its derivatives is tailored to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes. nih.gov This mimicry allows the compound to compete with NAD+ for binding within the enzyme's catalytic domain. The key molecular recognition features include:
Aromatic System : The central phenyl ring is a critical feature, often participating in π-stacking interactions with aromatic amino acid residues (such as Tyrosine and Phenylalanine) in the target's binding pocket. nih.gov This interaction helps to properly orient the inhibitor within the active site.
Hydrogen Bonding : The morpholin-3-one (B89469) component contains a carbonyl oxygen and a lactam nitrogen, which can act as hydrogen bond acceptors and donors, respectively. These groups form crucial hydrogen bonds with backbone or side-chain residues of the enzyme, anchoring the molecule in place. nih.govnih.gov
Basic Amine Group : The aminomethyl group provides a basic nitrogen center. researchgate.net At physiological pH, this group is protonated, allowing it to form strong ionic or hydrogen bond interactions with acidic residues like aspartate or glutamate in the binding site. Studies on various series of related PARP inhibitors have shown a clear trend of enhanced potency in analogues that contain a basic amine. researchgate.net
Rational Design Based on Interaction Mapping
The development of inhibitors incorporating the this compound scaffold is a prime example of rational drug design. researchgate.netmdpi.com This process begins with a deep understanding of the target's three-dimensional structure and the specific interactions required for binding.
Computational tools like molecular docking are employed to predict how compounds will bind to the target's active site. nih.gov These models help researchers visualize and analyze potential interactions, guiding the design of new molecules. For instance, docking studies on PARP inhibitors have provided alignment schemes that are instrumental for superimposing various inhibitors and building predictive QSAR models. nih.gov
The design strategy for this class of compounds focuses on optimizing the fit within the PARP catalytic domain. The phenylmorpholinone core serves as a rigid scaffold that positions the key interacting groups—the aromatic ring and the hydrogen-bonding moieties—in the correct orientation to engage with the nicotinamide-binding pocket of the enzyme. nih.gov The aminomethylphenyl portion is designed to extend into other regions of the binding site to form additional favorable interactions, thereby increasing both potency and selectivity.
Co-crystallography and Structural Biology Insights into Ligand-Target Complexes
X-ray co-crystallography provides definitive, high-resolution insights into how an inhibitor binds to its target protein. researchgate.net By solving the crystal structure of a ligand-target complex, researchers can directly observe the binding mode, the specific amino acid contacts, and any conformational changes in the protein that occur upon binding. nih.govembopress.org
While a specific co-crystal structure for this compound itself may not be publicly detailed, structures of highly potent derivatives like Talazoparib (which contains this core scaffold) complexed with PARP-1 reveal critical binding details. These structures typically show:
The phenyl ring positioned in a hydrophobic pocket, forming π-stacking interactions with a key tyrosine residue.
The lactam portion of the morpholinone ring forming crucial hydrogen bonds with backbone amides of other residues like glycine and serine.
The extended substituents, stemming from the aminomethyl group, reaching into a secondary pocket where they can form additional stabilizing interactions.
These structural insights are invaluable for understanding the basis of inhibitor potency and for designing next-generation compounds with improved properties. nih.gov They provide a structural blueprint that explains the empirical data obtained from structure-activity relationship studies.
Modulating Molecular Interactions through Substituent Modifications
The structure-activity relationship (SAR) of this compound class has been extensively explored by systematically modifying its substituents. nih.govfrontiersin.org These studies aim to understand how changes in the molecular structure affect binding affinity and inhibitory activity, allowing for the fine-tuning of the molecule's properties.
Key findings from SAR studies on the phenylmorpholinone scaffold include:
Phenyl Ring Substitution : Adding small, electron-withdrawing groups like fluorine to the phenyl ring can sometimes modulate binding affinity, although the effects are not always consistent and depend on the specific position of the substitution. researchgate.net
Amine Functionality : As noted previously, the presence of a basic amine is strongly correlated with higher potency. Modifications to the linker between the phenyl ring and the amine, or to the amine itself (e.g., changing it from a primary to a secondary or tertiary amine), can significantly impact activity. researchgate.net
Scaffold Isosteres : Replacing the morpholinone ring with other heterocyclic systems can be detrimental to activity, highlighting the importance of this specific ring system for maintaining the optimal geometry for binding. nih.gov
The following table illustrates the impact of hypothetical substituent modifications on the core scaffold, based on established SAR principles for PARP inhibitors.
| Compound Modification | Substituent (R) | Key Interaction Modulated | Expected Impact on PARP-1 Inhibition |
|---|---|---|---|
| Core Scaffold | -H (at aminomethyl position) | Baseline hydrophobic and H-bond interactions | Moderate |
| Addition of Basic Amine | -CH₂NH₂ | Adds ionic/H-bond with acidic residues | Increased Potency researchgate.net |
| Fluorination of Phenyl Ring | -F (on phenyl ring) | Alters electronics and potential polar contacts | Variable/Marginally Less Potent researchgate.net |
| Alkylation of Amine | -CH₂NHCH₃ | Alters basicity and steric profile | Potentially Reduced Potency |
| Removal of Carbonyl | Morpholine (B109124) instead of Morpholinone | Removes key H-bond acceptor | Significantly Reduced Potency |
These studies demonstrate that even minor modifications to the chemical structure can lead to significant changes in molecular interactions and, consequently, biological activity.
Chemical Biology Applications of the Morpholin 3 One Scaffold
Development of Chemical Probes for Biological Target Identification
There is no available research detailing the development or use of 4-[3-(Aminomethyl)phenyl]morpholin-3-one as a chemical probe for identifying biological targets.
Application in Proteomic and Metabolomic Studies
There are no published proteomic or metabolomic studies that utilize this compound as a tool or subject of investigation.
Tools for Elucidating Molecular Mechanisms in Biological Systems
Information regarding the application of this compound to elucidate molecular mechanisms in biological systems is not present in the current body of scientific literature.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes to Complex Morpholin-3-one (B89469) Architectures
The synthesis of the morpholin-3-one core has traditionally been achieved through methods like the intramolecular cyclization of N,N-disubstituted 2-aminoethanols or the reaction of 2-aminoethanols with chloroacetic acid esters. thieme-connect.com While effective for simpler structures, the growing demand for structurally complex and stereochemically defined morpholin-3-ones for drug discovery programs has necessitated the development of more advanced and versatile synthetic methodologies.
Recent breakthroughs have focused on efficiency and stereocontrol. One notable advancement is the use of organocatalytic asymmetric [3+3]-cycloaddition reactions, which allow for the enantioselective synthesis of highly functionalized morpholin-3-ones. researchgate.net Another innovative approach involves a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, a process that formally represents an asymmetric aza-benzilic ester rearrangement, yielding chiral C3-substituted morpholinones. researchgate.netacs.org These methods represent a significant step forward, as catalytic enantioselective techniques for constructing this N,O-heterocycle have been relatively scarce. researchgate.netacs.org
Researchers are also exploring multicomponent reactions and ring-expansion strategies to build molecular complexity in a single step. researchgate.net For instance, the Petasis three-component coupling reaction has been employed for the efficient synthesis of functionalized derivatives that can be precursors to complex morpholine (B109124) structures. researchgate.net Furthermore, palladium-catalyzed carboamination reactions have been developed to create cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, generating the products as single stereoisomers. nih.gov These novel strategies are crucial for creating diverse libraries of morpholin-3-one derivatives with unique substitution patterns and stereochemistries, which are essential for probing structure-activity relationships (SAR). researchgate.netnih.govresearchgate.net
Table 1: Comparison of Modern Synthetic Strategies for Morpholin-3-one Architectures
| Synthetic Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Organocatalytic Asymmetric [3+3]-Cycloaddition | Employs organocatalysts (e.g., cinchonidine-derived squaramide) to induce stereoselectivity. | Provides access to functionalized morpholin-3-ones with good-to-excellent enantioselectivities (up to 90% ee). | researchgate.net |
| Chiral Phosphoric Acid-Catalyzed Domino Reaction | Proceeds via a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. | Enables enantioselective synthesis of C3-substituted morpholinones; represents a novel asymmetric aza-benzilic ester rearrangement. | researchgate.netacs.org |
| Zinc Chloride-Catalyzed Cyclizative 1,2-Rearrangement | Allows for the construction of morpholinones bearing challenging aza-quaternary stereocenters. | Efficiently synthesizes structurally diverse C3-disubstituted morpholin-2-ones, which are difficult to access via other methods. | researchgate.net |
| Palladium-Catalyzed Carboamination | Involves the reaction of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide. | Generates cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields; allows access to fused bicyclic structures. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Morpholin-3-one Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel morpholin-3-one derivatives. While traditional computational methods like molecular docking have been instrumental in predicting the binding modes of morpholin-3-one-based inhibitors, AI and ML offer a more dynamic and predictive approach to drug discovery. nih.govmdpi.com These advanced computational tools can analyze vast datasets of chemical structures and biological activities to identify complex SARs that are not apparent through conventional analysis. researchgate.netresearchgate.net
Furthermore, AI can accelerate the process of lead optimization. By generating virtual modifications to a lead compound and predicting their impact on efficacy and safety, ML algorithms can guide medicinal chemists in making more informed decisions. This synergy between computational prediction and experimental validation streamlines the path from initial hit to clinical candidate. mdpi.com
Exploration of Uncharted Chemical Space for Morpholin-3-one Scaffolds
To overcome the limitations of existing drug classes and find therapeutics for new targets, it is crucial to explore uncharted chemical space. For the morpholin-3-one scaffold, this means moving beyond simple substitutions and creating more three-dimensional and structurally complex molecules. A key concept guiding this exploration is "Systematic Chemical Diversity" (SCD), which involves the systematic expansion of saturated scaffolds by varying their regiochemistry and stereochemistry. nih.govacs.org This approach has been used to generate collections of methyl-substituted morpholine derivatives from enantiomerically pure amino acids and amino alcohols, resulting in a diverse set of building blocks for medicinal chemistry. nih.govacs.org
Diversity-oriented synthesis (DOS) is another powerful strategy for populating new areas of chemical space. nih.gov This approach aims to create structurally diverse and complex small molecules, often with sp3-rich frameworks and quaternary stereocenters, which are frequently found in biologically active natural products. nih.gov Applying DOS principles to the morpholin-3-one core can yield novel bicyclic and spirocyclic architectures, significantly expanding the structural variety available for biological screening. nih.gov By generating and screening these diverse libraries, researchers can identify novel morpholin-3-one scaffolds with unexpected biological activities, providing starting points for new drug discovery programs. nih.govresearchgate.net
Advanced Mechanistic Studies on Reactivity and Selectivity
A profound understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the ability to control chemical transformations with precision. For morpholin-3-one synthesis, advanced mechanistic studies are shedding light on the intricate pathways that govern reactivity and selectivity. For example, detailed investigations have revealed that certain reactions proceed through unusual sequences, such as a direct formal [4+2] heteroannulation that regioselectively delivers specific hemiacetals, which then undergo a 1,2-ester or amide shift. researchgate.net This is distinct from previously reported mechanisms like the aza-benzilic ester rearrangement. researchgate.net
Understanding the keto-enol tautomerism in substrates like morpholin-3-one is also critical. Studies using reagents like phosphoryl chloride and triethyl phosphite (B83602) have shown that the reaction course is highly dependent on the structure of the starting lactam. nih.govacs.orgnih.gov For instance, unsubstituted morpholin-3-one yields 1,1-bisphosphonates, whereas N-protected analogs lead to the formation of dehydrophosphonates. nih.govacs.orgnih.gov This difference in reactivity is attributed to shifts in the keto-enol equilibrium upon the action of the reagents. acs.org
Computational studies are also providing deep insights into the thermodynamics and kinetics of reactions involving the morpholine ring. acs.org Potential energy surface mapping helps to elucidate decomposition pathways and predict the formation of various products, which is crucial for optimizing reaction conditions and minimizing side products. acs.org By combining experimental kinetic data with theoretical calculations, chemists can build robust models to predict how changes in substrate structure or reaction conditions will influence the chemo-, regio-, and stereoselectivity of a transformation. This fundamental knowledge is indispensable for the rational design and efficient execution of syntheses for complex, next-generation morpholin-3-one-based molecules.
Q & A
Q. What are the common synthetic routes for 4-[3-(Aminomethyl)phenyl]morpholin-3-one?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, intermediates like 4-(4-aminophenyl)morpholin-3-one are reacted with halogenated triazines (e.g., 2,4,6-trichloro-1,3,5-triazine) in acetone at 0°C, followed by neutralization with potassium carbonate and recrystallization from acetone (yield: 88%) . Another approach uses substituted anilines in 1,4-dioxane under reflux, with TLC monitoring (toluene:acetone = 8:2) and isolation via ice precipitation . Key intermediates include 4-(4-aminophenyl)morpholin-3-one .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Intermediate synthesis | 2,4,6-trichloro-1,3,5-triazine, K₂CO₃ | Acetone | 0°C | 88% | |
| Substitution | Substituted aniline, K₂CO₃ | 1,4-dioxane | Reflux | N/A |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : Critical for confirming the morpholinone core and aminomethyl substitution. For example, 1H NMR in CDCl₃ resolves aromatic protons and morpholine ring signals, while 13C NMR identifies carbonyl (C=O) and quaternary carbons .
- TLC : Used to monitor reaction progress (e.g., toluene:acetone = 8:2) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Q. What are the key intermediates in the synthesis of this compound?
4-(4-Aminophenyl)morpholin-3-one is a critical precursor, synthesized via aminolysis of halogenated triazines . Other intermediates include 4-(4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one (INT-01), which undergoes further substitution .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data are limited, general protocols for morpholinone derivatives apply:
- PPE : Lab coat, gloves, and goggles.
- Respiratory protection : Use NIOSH-approved P95 respirators for particulate exposure .
- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure.
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Stoichiometry : Use 2 equivalents of substituted aniline to drive substitution reactions to completion .
- Temperature control : Maintain 0°C during triazine coupling to minimize side reactions .
- Purification : Recrystallization from THF or acetone improves purity .
Q. How do structural modifications at the aminomethyl group affect biological activity?
- Substituent effects : Ethyl or isopropyl groups at the aminomethyl position (e.g., Rivaroxaban impurities) alter solubility and target binding .
- Stereochemistry : (S)-isomers (e.g., 4-{4-[(5S)-5-(aminomethyl)-2-oxooxazolidin-3-yl]phenyl}morpholin-3-one) show enhanced pharmacological profiles, necessitating chiral resolution techniques .
Q. What are the challenges in isolating enantiomerically pure forms of this compound?
- Chiral separation : Use chiral HPLC with amylose-based columns or derivatization with chiral auxiliaries.
- Salt formation : Hydrochloride salts improve crystallinity and enantiomeric purity .
- Synthetic asymmetry : Catalytic asymmetric synthesis (e.g., HATU-mediated coupling) reduces racemization risks .
Q. How to address discrepancies in reported biological activity data for morpholinone derivatives?
- Purity validation : Ensure >98% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .
- Assay standardization : Compare IC₅₀ values across consistent cell lines (e.g., HepG2 for cytotoxicity).
- Structural confirmation : Cross-validate NMR and X-ray crystallography data to rule out polymorphic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
